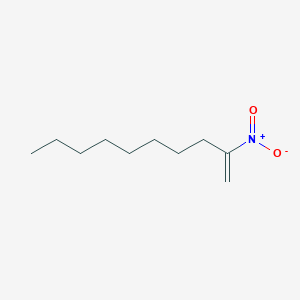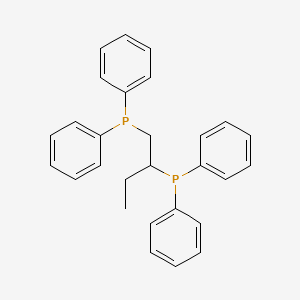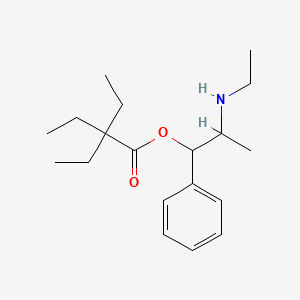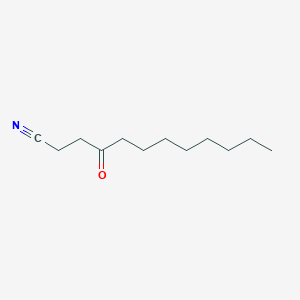![molecular formula C17H36O3Sn B14448607 Tributyl[(propoxyacetyl)oxy]stannane CAS No. 73051-96-4](/img/no-structure.png)
Tributyl[(propoxyacetyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[(propoxyacetyl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a propoxyacetyl group. Organotin compounds, including this compound, are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl[(propoxyacetyl)oxy]stannane can be synthesized through the reaction of tributyltin hydride with propoxyacetyl chloride under controlled conditions. The reaction typically involves the use of an inert atmosphere, such as argon, to prevent oxidation and moisture interference. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature, pressure, and reaction time precisely. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[(propoxyacetyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound itself acts as a reducing agent in the presence of radical initiators like azobisisobutyronitrile (AIBN).
Substitution: Reagents such as halogens or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Reduced organic compounds and tin hydrides.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Tributyl[(propoxyacetyl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in radical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in the manufacturing of plastics.
Wirkmechanismus
Tributyl[(propoxyacetyl)oxy]stannane exerts its effects primarily through radical mechanisms. The tin-hydrogen bond in the compound is relatively weak, allowing it to donate hydrogen atoms readily. This property makes it an effective reducing agent in radical reactions. The compound can also interact with sulfur-containing compounds, exploiting the affinity of tin for sulfur.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reducing properties.
Tributyltin chloride: Used in similar applications but with different reactivity due to the presence of a chloride group.
Triphenyltin hydride: Similar in function but with phenyl groups instead of butyl groups.
Uniqueness
Tributyl[(propoxyacetyl)oxy]stannane is unique due to the presence of the propoxyacetyl group, which imparts distinct reactivity and stability compared to other organotin compounds. This makes it particularly useful in specific radical reactions and as a specialized reagent in organic synthesis.
Eigenschaften
| 73051-96-4 | |
Molekularformel |
C17H36O3Sn |
Molekulargewicht |
407.2 g/mol |
IUPAC-Name |
tributylstannyl 2-propoxyacetate |
InChI |
InChI=1S/C5H10O3.3C4H9.Sn/c1-2-3-8-4-5(6)7;3*1-3-4-2;/h2-4H2,1H3,(H,6,7);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
HYNHOYJOEJXSET-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)COCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


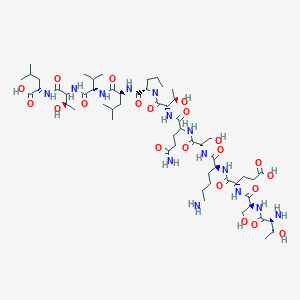
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
